molecular formula C12H14Cl2N2O B8614157 6-Chloro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride CAS No. 84163-18-8

6-Chloro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride

Cat. No. B8614157
CAS RN: 84163-18-8
M. Wt: 273.15 g/mol
InChI Key: ZCKSQWQFXUWOEF-UHFFFAOYSA-N
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Patent
US08829029B2

Procedure details

1-[4-(6-Chloro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethanone (1.45 g, 5.3 mmol) was diluted with an aqueous solution of HCl 6N (13.8 mL, 16 mmol) and the mixture was refluxed overnight. After cooling, 2×20 mL of ether was added and the mixture extracted. A solution of NaOH was added to the aqueous phase until pH 11 and the mixture was extracted with ethyl acetate three times. The combined ethyl acetate fractions were dried and evaporated under reduced pressure to yield 1.14 g of a light brown solid (93%). MS (m/e): 236.9 (M+H+).
Name
1-[4-(6-Chloro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethanone
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]2[C:6]([CH:9]3[CH2:14][CH2:13][N:12](C(=O)C)[CH2:11][CH2:10]3)=[N:7][O:8][C:4]=2[CH:3]=1.Cl>CCOCC>[ClH:1].[Cl:1][C:2]1[CH:19]=[CH:18][C:5]2[C:6]([CH:9]3[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]3)=[N:7][O:8][C:4]=2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
1-[4-(6-Chloro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethanone
Quantity
1.45 g
Type
reactant
Smiles
ClC1=CC2=C(C(=NO2)C2CCN(CC2)C(C)=O)C=C1
Name
Quantity
13.8 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted
ADDITION
Type
ADDITION
Details
A solution of NaOH was added to the aqueous phase until pH 11
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate fractions were dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 157.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.